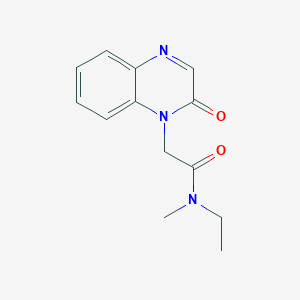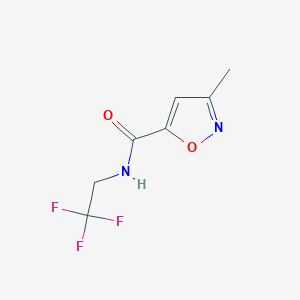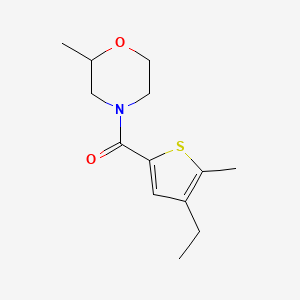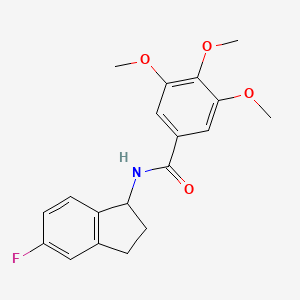![molecular formula C22H22ClN3O3S B7566459 N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide, also known as NSC745887 or CS055, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in 2008 by a team of researchers led by Dr. Ching-Shih Chen at The Ohio State University. Since then, NSC745887 has been the subject of numerous scientific studies, exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mecanismo De Acción
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide is believed to exert its anti-cancer effects by inhibiting the activity of the protein PAK4. PAK4 is a kinase that plays a role in cell proliferation, migration, and survival. By inhibiting PAK4 activity, N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide disrupts these processes, leading to decreased cancer cell growth and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the protein Hsp90, which is involved in protein folding and stability. N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has also been found to inhibit the activity of the protein Aurora A, which plays a role in cell division. These findings suggest that N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide may have potential as a therapeutic agent for other diseases beyond cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide is that it has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad applicability in cancer research. In addition, its mechanism of action has been well characterized, making it a useful tool for studying the role of PAK4 in cancer biology. However, one limitation of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide. One area of interest is in combination therapy, where N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide is used in combination with other cancer drugs to enhance their effectiveness. Another area of interest is in exploring the use of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide in other diseases beyond cancer, such as neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide in humans, which could pave the way for clinical trials and eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with 1-phenylethylamine to form an intermediate product. This intermediate is then reacted with 4-(methylsulfamoyl)benzoic acid, followed by reduction with sodium dithionite to produce the final product. The synthesis of N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide may have potential as a cancer therapeutic agent.
Propiedades
IUPAC Name |
N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-15(16-6-4-3-5-7-16)25-21-13-10-18(14-20(21)23)26-22(27)17-8-11-19(12-9-17)30(28,29)24-2/h3-15,24-25H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJFKVIQIOTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)

![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)

![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)